(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid
Overview
Description
“(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid” is a complex organic compound. The compound contains a 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl group, which is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl derivatives involves the reaction of 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- . It’s worth noting that the synthesis process requires precise control of reaction conditions to ensure the correct formation of the spirocyclic structure .Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl is C7H13NO2 . The compound has a molar mass of 143.18 g/mol . The structure includes a spirocyclic ring system, which is a characteristic feature of this class of compounds .Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl was used in the synthesis of 1,4-dioxa-8-azaspiro[4,5] deca spirocyclotriphosphazenes . This indicates that the compound can participate in further chemical reactions to form more complex structures .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a density of 1.117 g/cm3 and a boiling point of 108-110 °C . The compound has a refractive index of 1.4819 .Safety And Hazards
The compound is classified as an irritant, and it may cause skin and eye irritation, as well as respiratory irritation . It’s recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection . The compound should be used only in a well-ventilated area or outdoors .
properties
IUPAC Name |
[3-chloro-4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClNO5/c17-13-11-12(16(19)20)1-2-14(13)21-8-7-18-5-3-15(4-6-18)22-9-10-23-15/h1-2,11,19-20H,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYYGBFMPMJZGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC3(CC2)OCCO3)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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